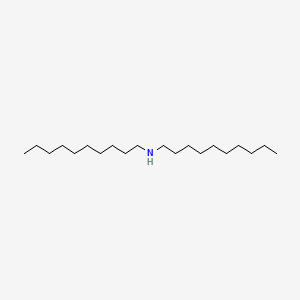

Didecylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-decyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTCPFCMAHMEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061518 | |

| Record name | 1-Decanamine, N-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-49-6, 68526-64-7 | |

| Record name | Didecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, di-C10-25-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine, N-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, di-C10-25-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R4O8EP59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Didecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecylamine, a secondary aliphatic amine, is a versatile chemical compound with two ten-carbon alkyl chains attached to a nitrogen atom. Its unique structure, combining a polar amine head with long, nonpolar hydrocarbon tails, imparts surfactant-like properties that make it valuable in a range of industrial and research applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity. All quantitative data is summarized for clarity, and key chemical transformations are visualized.

Core Physical and Chemical Properties

This compound is typically a solid at room temperature, appearing as a white to off-white substance.[1] It is characterized by its amine odor and is combustible.[2][3] The fundamental identifiers and properties of this compound are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-decyldecan-1-amine | [4] |

| Synonyms | Di-n-decylamine, N,N-Didecylamine, Armeen 2-10 | [4] |

| CAS Number | 1120-49-6 | |

| Molecular Formula | C₂₀H₄₃N | |

| Molecular Weight | 297.56 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | 38-40 °C (lit.) | |

| Boiling Point | 179-180 °C at 2 mmHg (lit.) | |

| Density | 0.7963 g/cm³ (estimate) | |

| Flash Point | >113 °C (>230 °F) | |

| pKa (Predicted) | 10.87 ± 0.19 |

Table 2: Solubility Profile of this compound

The long, nonpolar decyl chains of this compound dominate its solubility characteristics, rendering it largely insoluble in water but soluble in many organic solvents.

| Solvent | Qualitative Solubility | Quantitative Solubility (at specified temp.) | Reference(s) |

| Water | Very Low Solubility | 0.1 g/L | |

| Chloroform | Slightly Soluble | Not available | |

| Ethyl Acetate | Slightly Soluble | Not available | |

| Hexanes | Slightly Soluble | Not available | |

| Benzene | Soluble (inferred) | Not available | |

| Ethanol | Soluble (inferred) | Not available |

Chemical Structure and Reactivity

The reactivity of this compound is characteristic of a secondary aliphatic amine, centered around the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile.

Basicity

With a predicted pKa of approximately 10.87, this compound is a moderately strong base, readily reacting with acids to form the corresponding ammonium salts. This basicity is crucial for its application as a corrosion inhibitor, where it can interact with acidic environments.

Nucleophilic Reactions

As a nucleophile, the nitrogen atom in this compound can attack electrophilic centers. Key reactions include:

-

Alkylation: this compound can be alkylated to form tertiary amines. For example, reaction with an alkyl halide (e.g., methyl chloride) can yield N,N-didecylmethylamine. This tertiary amine can then be further alkylated in a process known as quaternization to produce quaternary ammonium salts, such as didecyldimethylammonium chloride, which are widely used as biocides and surfactants.

-

Acylation: Reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) yields N,N-disubstituted amides. This reaction is a common method for forming amide bonds.

Corrosion Inhibition

Long-chain aliphatic amines, including this compound, are effective corrosion inhibitors for metals like steel, particularly in acidic media. The inhibition mechanism involves the adsorption of the amine onto the metal surface. The polar amine group acts as the anchoring point, attaching to the metal surface, while the long, hydrophobic decyl chains form a protective, non-polar barrier that repels water and corrosive species. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the nitrogen lone pair and vacant d-orbitals of the metal).

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Expected Key Signals | Reference(s) |

| ¹H NMR | - ~0.8-0.9 ppm (t, 6H): Terminal methyl protons (-CH₃) - ~1.2-1.4 ppm (m, 32H): Methylene protons of the alkyl chains (-(CH₂)₈-) - ~2.5-2.7 ppm (t, 4H): Methylene protons alpha to the nitrogen (-CH₂-NH-) - Broad singlet: N-H proton (position variable, may exchange with D₂O) | |

| ¹³C NMR | Signals corresponding to the ten distinct carbons of the decyl chains. The carbon alpha to the nitrogen will be the most downfield among the aliphatic carbons. | |

| FTIR (IR) | - ~3300-3500 cm⁻¹ (weak-medium, sharp): N-H stretch (characteristic for secondary amines) - ~2850-2960 cm⁻¹ (strong, sharp): C-H stretches of alkyl groups - ~1465 cm⁻¹: C-H bend (scissoring) - ~1100-1250 cm⁻¹: C-N stretch | |

| Mass Spec. | The molecular ion peak (M⁺) would be expected at m/z = 297. Fragmentation would likely involve alpha-cleavage, leading to the loss of an alkyl chain. |

Experimental Protocols

The following sections detail generalized protocols for determining the key physical properties and acquiring spectroscopic data for this compound.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point (at Reduced Pressure)

Objective: To determine the boiling point of this compound under vacuum, as it has a high boiling point at atmospheric pressure.

Methodology (Micro-Boiling Point Method):

-

Sample Preparation: A small amount of this compound (0.5-1 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating and Pressure Control: The apparatus is connected to a vacuum source, and the pressure is stabilized at the desired level (e.g., 2 mmHg). The heating bath is then heated gently.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The pressure at which the measurement was taken must be recorded.

Determination of Solubility

Objective: To determine the qualitative or quantitative solubility of this compound in a given solvent.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., PTFE).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as gas chromatography (GC) with a standard calibration curve.

-

Reporting: The solubility is reported in units such as g/100 mL or mol/L at the specified temperature.

Spectroscopic Analysis

4.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: The ATR crystal is cleaned (e.g., with isopropanol) and a background spectrum of the empty crystal is recorded.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal, ensuring good contact. A pressure clamp is applied to press the sample against the crystal.

-

Spectrum Acquisition: The sample spectrum is acquired over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum of this compound.

4.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum of this compound for structural confirmation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added if not already in the solvent.

-

Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Spectrum Acquisition: The ¹H NMR spectrum is acquired using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Visualization of Chemical Pathways

This compound serves as a key intermediate in the synthesis of valuable quaternary ammonium compounds. The following diagram illustrates this synthetic pathway.

Caption: Synthetic pathway from this compound to a quaternary ammonium salt.

Safety and Handling

This compound is classified as an irritant and can cause skin, eye, and respiratory irritation. It is also considered very toxic to aquatic life. When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It should be handled in a well-ventilated area or a fume hood. This compound is stable under normal conditions but is incompatible with strong oxidizing agents.

Conclusion

This compound possesses a unique combination of physical and chemical properties derived from its secondary amine functionality and long alkyl chains. Its basicity and nucleophilicity drive its chemical reactivity, making it a useful precursor for the synthesis of other valuable compounds, while its molecular structure enables applications such as corrosion inhibition. A thorough understanding of its properties, supported by standardized experimental protocols, is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Solubility of Didecylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecylamine, a secondary amine with two C10 alkyl chains, is a lipophilic compound with applications in various fields, including as a corrosion inhibitor, flotation agent, and in the synthesis of quaternary ammonium compounds. Its solubility in organic solvents is a critical parameter for its application in chemical synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the theoretical principles governing its solubility, presents qualitative solubility information, and provides a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound ([CH₃(CH₂)₉]₂NH) is a symmetrical secondary amine characterized by its long, nonpolar alkyl chains, which confer significant hydrophobic properties. It is a solid at room temperature with a melting point of approximately 38-40 °C. The presence of the amine group allows for hydrogen bonding, which plays a role in its solubility characteristics. Understanding its solubility is essential for designing and optimizing processes where it is used as a reactant, intermediate, or active ingredient.

Factors Influencing the Solubility of this compound

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like," which is determined by the interplay of several intermolecular forces:

-

Van der Waals Forces: The two long decyl chains of this compound result in strong van der Waals forces. These nonpolar interactions are the primary drivers for its solubility in nonpolar solvents.

-

Hydrogen Bonding: The secondary amine group (-NH-) can act as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

-

Dipole-Dipole Interactions: The polarity of the amine group can lead to dipole-dipole interactions with polar solvent molecules.

The overall solubility will depend on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. Due to its predominantly nonpolar structure, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents than in highly polar solvents.

Qualitative Solubility of this compound

Based on general principles of chemical solubility and available qualitative data, the expected solubility of this compound in various organic solvents is summarized below. It is important to note that "slightly soluble" indicates that the substance has limited solubility, and experimental determination is necessary for precise quantification.

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Nonpolar | n-Hexane | Slightly Soluble | Dominated by van der Waals forces. The long alkyl chains of this compound interact favorably with the nonpolar solvent. |

| Toluene | Soluble | Aromatic and nonpolar nature allows for good interaction with the alkyl chains of this compound. | |

| Polar Aprotic | Acetone | Soluble | Can engage in dipole-dipole interactions with the amine group. |

| Ethyl Acetate | Slightly Soluble | The ester group provides some polarity, allowing for interaction with the amine group. | |

| Polar Protic | Methanol | Soluble | Can form hydrogen bonds with the amine group of this compound. |

| Ethanol | Soluble | Similar to methanol, can engage in hydrogen bonding. | |

| Halogenated | Chloroform | Slightly Soluble | Can act as a hydrogen bond donor to the nitrogen atom of this compound. |

| Dichloromethane | Soluble | Generally a good solvent for a wide range of organic compounds, including amines. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used isothermal saturation (or shake-flask) method.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is necessary to ensure that a saturated solution is formed.

-

To each vial, add a known volume or mass of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved this compound is reached. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solid from the saturated solution.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid phase.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Prepare a series of dilutions of the filtered solution with the same solvent in volumetric flasks.

-

Analyze the diluted samples using a validated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Data Analysis and Reporting:

-

Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

From the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the concentration in the original saturated solution, taking into account the dilution factors.

-

Express the solubility in appropriate units, such as grams of this compound per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility and standard deviation.

-

Logical Relationship of Solubility Factors

The interplay between the structural features of this compound and the properties of the solvent dictates its solubility. This relationship can be visualized as a logical flow.

Caption: Logical flow of factors influencing this compound solubility.

Conclusion

Critical micelle concentration of Didecylamine

An In-Depth Technical Guide to the Critical Micelle Concentration of Didecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding Critical Micelle Concentration (CMC)

In colloidal and surface chemistry, the critical micelle concentration is the concentration of a surfactant in a solution above which micelles form[1]. Below the CMC, surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration[1]. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules aggregate to form micelles in the bulk of the solution[1]. At concentrations above the CMC, the surface tension remains relatively constant[1]. The CMC is a fundamental property of a surfactant that depends on temperature, pressure, and the presence of other substances like electrolytes[1].

The process of micellization is a critical phenomenon in systems involving surfactants, as it governs properties such as solubilization, detergency, and the formation of emulsions.

References

Didecylamine Aggregation Behavior in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecylamine, a secondary amine with two C10 alkyl chains, exhibits surfactant properties with potential applications in various fields, including as a corrosion inhibitor, emulsifier, and in drug delivery systems.[1][2] Its amphiphilic nature, characterized by a hydrophilic amine head group and two hydrophobic decyl tails, drives its self-assembly into aggregates such as micelles and vesicles in aqueous solutions. Understanding the aggregation behavior of this compound is crucial for optimizing its performance in these applications. This technical guide provides a comprehensive overview of the principles governing this compound aggregation, the experimental methodologies used to characterize these aggregates, and the influence of environmental factors on its self-assembly. While specific quantitative data for this compound is sparse in publicly available literature, this guide draws upon data from homologous series of dialkylamines and related single-chain amines to provide insights into its expected behavior.

Introduction to this compound and its Aggregation

This compound (C₂₀H₄₃N) is a symmetrical secondary amine.[2] Its molecular structure, featuring a small polar head group and a significant hydrophobic portion, leads to its limited solubility in water and a strong tendency to self-assemble to minimize the unfavorable contact between the hydrocarbon tails and water molecules. This process, known as aggregation, results in the formation of various supramolecular structures, primarily micelles and vesicles.

The aggregation process is concentration-dependent. At low concentrations, this compound exists as individual molecules (monomers). As the concentration increases, the monomers begin to adsorb at the air-water interface, reducing the surface tension of the solution.[3] Upon reaching a specific concentration, known as the Critical Micelle Concentration (CMC) , the monomers spontaneously associate in the bulk solution to form micelles.[3] Further increases in concentration primarily lead to the formation of more micelles rather than an increase in the monomer concentration.

The type of aggregate formed (e.g., spherical micelles, cylindrical micelles, vesicles) is influenced by the molecular geometry of the surfactant, which can be described by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail(s) to the area of the hydrophilic head group and the length of the tail(s). For double-chain surfactants like this compound, the larger hydrophobic volume often favors the formation of bilayers and vesicles.

Quantitative Data on this compound Aggregation

It is important to note that the aggregation of primary amines like dodecylamine is highly dependent on the pH of the solution, as the amine group can be protonated (R-NH₃⁺) at low pH or exist as the neutral species (R-NH₂) at high pH. This significantly alters the head group size and charge, thereby influencing the CMC and the type of aggregate formed. A similar pH-dependent behavior is expected for this compound.

Table 1: Aggregation Behavior of Dodecylamine Hydrochloride (DDA) as a Function of pH (Qualitative)

| pH | Predominant Species | Observed Aggregation Behavior |

| 3 | Dodecylammonium Cation (R-NH₃⁺) | Hemi-micelle formation on surfaces |

| 10 | Dodecylammonium Cation / Dodecylamine | Formation of a compact hydrophobic monolayer on surfaces |

| 12 | Dodecylamine (R-NH₂) | Adsorption of neutral molecules, acting as bridges for further aggregation |

Data inferred from molecular dynamics simulations of dodecylamine hydrochloride on a muscovite surface.

Experimental Protocols for Characterizing this compound Aggregation

A variety of experimental techniques can be employed to study the aggregation behavior of this compound. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter characterizing the onset of micellization. Several methods can be used for its determination.

Principle: This method relies on the principle that surfactants lower the surface tension of a solvent. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

Experimental Protocol:

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations containing a constant, low concentration of the fluorescent probe.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of the microenvironment.

-

Data Analysis: Plot the I₁/I₃ ratio as a function of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Determination of Aggregation Number

The aggregation number is the average number of surfactant molecules in a single micelle.

Principle: This method involves a fluorescent probe that is incorporated into the micelles and a quencher molecule that also resides in the micelles. The rate of fluorescence quenching depends on the number of quencher molecules per micelle, which in turn is related to the aggregation number.

Experimental Protocol:

-

Sample Preparation: Prepare a series of this compound solutions above the CMC containing a fixed concentration of a luminescent probe and varying concentrations of a quencher.

-

Fluorescence Decay Measurement: Measure the fluorescence decay profiles of the probe in each sample using a time-resolved fluorometer.

-

Data Analysis: The decay kinetics are analyzed using appropriate models (e.g., the Poisson quenching model) to extract the aggregation number.

Characterization of Aggregate Size and Morphology

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

Experimental Protocol:

-

Sample Preparation: Prepare a this compound solution at a concentration above the CMC. The solution should be filtered to remove dust particles.

-

DLS Measurement: Place the sample in the DLS instrument and measure the autocorrelation function of the scattered light intensity.

-

Data Analysis: The autocorrelation function is analyzed to determine the diffusion coefficient and, subsequently, the size distribution of the aggregates.

Principle: Cryo-TEM allows for the direct visualization of the morphology of aggregates in their native, hydrated state. The sample is rapidly frozen to vitrify the water, preserving the structure of the aggregates.

Experimental Protocol:

-

Sample Preparation: A thin film of the this compound solution is applied to a TEM grid.

-

Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to freeze the sample without the formation of ice crystals.

-

Imaging: The vitrified sample is then transferred to a cryo-electron microscope and imaged at cryogenic temperatures.

Factors Influencing this compound Aggregation

The aggregation behavior of this compound is expected to be sensitive to several environmental factors.

-

pH: As a secondary amine, the head group of this compound can be protonated. At low pH, the protonated didecylammonium ion ((C₁₀H₂₁)₂NH₂⁺) will have a larger, charged head group, leading to greater electrostatic repulsion between molecules. This would likely increase the CMC and favor the formation of smaller, spherical micelles. At higher pH, the neutral this compound molecule will have a smaller, uncharged head group, which would lower the CMC and favor the formation of larger aggregates like vesicles.

-

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, sometimes showing a U-shaped dependence. For non-ionic surfactants, the CMC generally decreases with increasing temperature. The specific behavior of this compound would need to be determined experimentally.

-

Ionic Strength: The addition of an electrolyte (salt) to a solution of an ionic surfactant typically decreases the CMC. The added ions can screen the electrostatic repulsion between the charged head groups, facilitating aggregation.

Visualizations

Logical Workflow for Characterizing this compound Aggregation

Caption: Workflow for the comprehensive characterization of this compound aggregation.

Influence of pH on this compound Aggregation (Conceptual Diagram)

Caption: Conceptual diagram of the expected influence of pH on this compound aggregation.

Conclusion

While direct experimental data on the aggregation behavior of this compound in aqueous solution is limited, this technical guide provides a framework for its investigation. Based on the behavior of analogous long-chain amines, it is anticipated that this compound will exhibit a rich, pH-dependent self-assembly behavior. The experimental protocols detailed herein provide a robust starting point for researchers to quantitatively characterize the critical micelle concentration, aggregation number, and aggregate morphology of this compound. Such studies are essential for harnessing the full potential of this versatile surfactant in various scientific and industrial applications. Future research should focus on systematically investigating the effects of pH, temperature, and ionic strength on the aggregation of this compound to build a comprehensive understanding of its solution behavior.

References

Protonation State of Didecylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation state of didecylamine at different pH values. This compound, a secondary amine with two ten-carbon alkyl chains, is a lipophilic molecule whose physicochemical properties, including its biological activity and formulation characteristics, are significantly influenced by its protonation state. Understanding the relationship between pH and the ionization of this compound is therefore critical for its application in research and drug development.

Introduction to Amine Protonation

Amines are organic compounds containing a basic nitrogen atom with a lone pair of electrons. This lone pair allows amines to act as Brønsted-Lowry bases, accepting a proton (H⁺) from an acid to form a positively charged ammonium cation.[1] The equilibrium between the uncharged (deprotonated) amine and the charged (protonated) ammonium ion is dependent on the pH of the solution and the amine's acid dissociation constant (pKa).

The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the amine are equal.[2] The Henderson-Hasselbalch equation governs this relationship:

pH = pKa + log([R₂NH] / [R₂NH₂⁺])

where:

-

[R₂NH] is the concentration of the deprotonated this compound

-

[R₂NH₂⁺] is the concentration of the protonated didecylammonium ion

From this relationship, it is clear that:

-

When pH < pKa, the solution is more acidic than the amine is basic. The equilibrium shifts towards the protonated form, and the didecylammonium ion ([R₂NH₂⁺]) predominates.[2][3]

-

When pH > pKa, the solution is more basic. The equilibrium shifts towards the deprotonated form, and the neutral this compound ([R₂NH]) is the major species.[3]

-

When pH = pKa, the concentrations of the protonated and deprotonated forms are equal.

pKa of this compound

The predicted pKa value for this compound is approximately 10.87 ± 0.19 . This relatively high pKa is characteristic of secondary alkylamines, which are generally more basic than primary or tertiary amines due to a combination of inductive effects from the alkyl groups and solvation effects. The long alkyl chains of this compound also contribute to its high lipophilicity.

Protonation State of this compound at Various pH Values

Based on the pKa of 10.87, the protonation state of this compound across a range of pH values can be predicted.

Data Presentation

The following table summarizes the theoretical percentage of protonated and deprotonated this compound at different pH values. This data is calculated using the Henderson-Hasselbalch equation.

| pH | % Protonated (Didecylammonium ion) | % Deprotonated (this compound) | Predominant Species |

| 2 | >99.9% | <0.1% | Protonated |

| 4 | >99.9% | <0.1% | Protonated |

| 6 | >99.9% | <0.1% | Protonated |

| 7.4 | ~99.9% | ~0.1% | Protonated (Physiological pH) |

| 8 | ~99.8% | ~0.2% | Protonated |

| 9 | ~98.6% | ~1.4% | Protonated |

| 10 | ~88.1% | ~11.9% | Protonated |

| 10.87 | 50% | 50% | Equal concentrations |

| 11 | ~42.9% | ~57.1% | Deprotonated |

| 12 | ~6.9% | ~93.1% | Deprotonated |

| 13 | ~0.7% | ~99.3% | Deprotonated |

Note: These are theoretical values. The actual protonation state can be influenced by factors such as temperature, ionic strength, and the presence of organic co-solvents.

At physiological pH (~7.4), this compound will be almost entirely in its protonated, positively charged form. This is a critical consideration for drug development, as the charge of a molecule affects its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocols for Determining Protonation State

The pKa of an amine like this compound can be determined experimentally using several methods. The most common and direct method is potentiometric titration.

Potentiometric Titration

Principle: This method involves titrating a solution of the amine with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where half of the amine has been neutralized.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Due to the low aqueous solubility of this compound, dissolve it in a suitable co-solvent system, such as a methanol-water or ethanol-water mixture. A common starting point is a 1:9 (v/v) mixture of the organic solvent to water. The co-solvent may need to be adjusted to ensure complete dissolution.

-

The initial solution should be slightly acidified to ensure the amine is fully protonated at the start of the titration with a base.

-

-

Titration Setup:

-

Use a calibrated pH meter with a combination electrode suitable for the chosen solvent system.

-

Place the this compound solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.

-

Use a calibrated burette to add the titrant (e.g., standardized NaOH solution) in small, precise increments.

-

-

Titration Procedure:

-

Record the initial pH of the this compound solution.

-

Add the titrant in small aliquots (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V) or the peak of the second derivative plot (Δ²pH/ΔV² vs. V).

-

Spectrophotometric Determination

Principle: This method is applicable if the protonated and deprotonated forms of the amine have different UV-Vis absorption spectra. The absorbance of a solution of the amine is measured at a specific wavelength across a range of pH values. The pKa can then be calculated from the change in absorbance.

Detailed Methodology:

-

Wavelength Selection:

-

Record the UV-Vis spectra of this compound in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify a wavelength where the difference in absorbance between the two forms is maximal.

-

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound.

-

Prepare solutions of this compound with a constant concentration in each of the buffer solutions.

-

-

Measurement:

-

Measure the absorbance of each solution at the selected wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Plot the absorbance versus the pH.

-

The pKa can be determined by fitting the data to the following equation: A = (A_acid * 10^(pKa-pH) + A_base) / (1 + 10^(pKa-pH)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form. The pKa is the pH at which the absorbance is halfway between A_acid and A_base.

-

Visualization of Protonation Equilibrium

The following diagrams illustrate the equilibrium of this compound protonation and a general workflow for its experimental determination.

Caption: Protonation equilibrium of this compound as a function of pH.

Caption: Workflow for experimental pKa determination by potentiometric titration.

Conclusion

The protonation state of this compound is fundamentally governed by its pKa of approximately 10.87. At physiological pH and in most acidic to moderately alkaline environments, this compound exists predominantly as its protonated, cationic form. This characteristic is paramount for researchers and professionals in drug development, as it dictates the molecule's solubility, lipophilicity, and potential for electrostatic interactions, all of which are critical determinants of its biological function and formulation properties. The experimental protocols outlined provide a robust framework for the empirical determination and verification of these properties.

References

An In-depth Technical Guide to the Self-Assembly of Didecylamine on Metal Surfaces

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spontaneous organization of molecules into well-defined, stable structures on solid substrates, known as self-assembly, is a cornerstone of nanoscale science and technology. Didecylamine, a dialkylamine, and its structural analogs serve as important molecules for forming self-assembled monolayers (SAMs) on various metal surfaces. These organic thin films are pivotal in a range of applications, from preventing corrosion and engineering surface wettability to developing advanced biosensors and drug delivery platforms. This guide provides a comprehensive technical overview of the principles, experimental protocols, and quantitative data associated with the self-assembly of this compound and similar long-chain alkylamines on technologically significant metal surfaces, including copper, gold, silver, and platinum.

Core Principles of this compound Self-Assembly

The formation of a this compound self-assembled monolayer is a thermodynamically driven process governed by a delicate balance between three primary interactions:

-

Molecule-Substrate Interaction: The primary anchoring mechanism involves the lone pair of electrons on the nitrogen atom of the amine headgroup, which coordinates with the metal surface atoms. This forms a dative covalent bond, with the amine acting as a Lewis base donating electrons to the metallic substrate.[1][2] The strength of this bond is highly dependent on the specific metal used.

-

Molecule-Molecule Interaction (Interchain van der Waals Forces): The long, hydrophobic didecyl chains (C10H21) interact with neighboring chains via van der Waals forces. These collective interactions are crucial for the ordering and packing density of the monolayer, promoting the formation of a stable, quasi-crystalline structure. For long-chain alkylamines, these tail-tail interactions can be stronger than the headgroup-surface interaction.[2]

-

Molecule-Solvent Interaction: The choice of solvent affects the solubility of the this compound and its interaction with the metal surface. The self-assembly process is often influenced by the solvent's polarity and its ability to compete for adsorption sites on the substrate.[3][4]

The interplay of these forces dictates the final structure, orientation, and packing density of the assembled monolayer.

Self-Assembly on Key Metal Substrates

While specific data for this compound is extrapolated from studies of similar long-chain alkylamines like hexadecylamine (HDA) and tetradecylamine (TDA), the principles remain consistent.

Copper (Cu)

Copper surfaces are of significant interest due to their catalytic properties and use in electronics. Alkylamines serve as effective capping agents in the synthesis of copper nanocrystals and as corrosion inhibitors.

-

Binding and Structure: Density Functional Theory (DFT) calculations for hexadecylamine (HDA) on copper show that the amine group binds by donating electrons to the Cu surface atoms. The binding is stronger on the Cu(100) surface compared to the Cu(111) surface. This preferential binding is attributed to the ability to form more densely packed layers on Cu(100), which enhances the stabilizing van der Waals interactions between the alkyl chains.

-

Ordered Phases: At full monolayer coverage, HDA is predicted to form a (5x3) pattern on Cu(100) and a (√3x√3)R30° pattern on Cu(111).

-

Temperature Effects: Molecular dynamics simulations of tetradecylamine (TDA) on copper nanocrystals reveal a temperature-dependent bilayer structure. At lower temperatures, the inner layer binds to the copper surface with the alkyl tails oriented perpendicularly, while an outer layer interdigitates with the first. At higher temperatures, the inner layer becomes more disordered, and the outer layer molecules orient themselves tangentially to the surface.

Gold (Au)

Gold is a common substrate for SAM studies due to its relative inertness and the well-characterized Au(111) surface. While much of the literature focuses on alkanethiols, the principles of alkylamine assembly are analogous.

-

Adsorption Mechanism: The adsorption of alkylamines on gold is primarily driven by the interaction of the amine's nitrogen atom with the gold surface. Oleylamine, for instance, is known to adsorb on low-coordinated sites of gold catalysts. The process is often described as a hydrophobic effect, where the displacement of polar solvent molecules from the surface favors the adsorption of the alkylamine.

-

Solvent Influence: The quality of SAMs on gold is highly dependent on the solvent used during deposition. For oleylamine-modified gold nanoparticles, toluene was found to yield the best dispersity and narrowest particle size distribution. The evaporation rate of the solvent is a critical parameter for achieving highly ordered, self-assembled films.

Silver (Ag) & Platinum (Pt)

-

Silver (Ag): Bifunctional α,ω-aliphatic diamines have been shown to self-assemble on silver nanoparticles, acting as linkers to induce the formation of nanoparticle dimers and multimers. The surface-enhanced Raman scattering (SERS) signal is sensitive to the conformation and packing of the alkyl chains, indicating that the molecular structure can be used to tune the plasmonic properties of the nanoparticle assemblies.

-

Platinum (Pt): DFT calculations have been used to determine the adsorption energies of various primary alkylamines on platinum nanoparticles. These energies are critical for understanding how alkylamines act as surface ligands that can modify the catalytic activity and selectivity of platinum catalysts.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the self-assembly of long-chain alkylamines on metal surfaces, derived from computational studies. Note that these values are for model systems (e.g., HDA) and serve as a strong proxy for this compound behavior.

Table 1: Adsorption and Structural Parameters of Hexadecylamine (HDA) on Copper Surfaces (from DFT)

| Parameter | Cu(100) Surface | Cu(111) Surface | Reference |

| Binding Energy per Molecule | Stronger | Weaker | |

| Preferred Adsorption Pattern | (5x3) | (√3x√3)R30° | |

| Primary Interaction Driver | Amine (N) lone pair donation to Cu | Amine (N) lone pair donation to Cu | |

| Secondary Interaction Driver | Inter-chain van der Waals forces | Inter-chain van der Waals forces |

Table 2: Calculated Adsorption Energies of Primary Alkylamines on Platinum (from DFT)

| Molecule | Adsorption Energy (eV) | Reference |

| 1-Hexylamine (C6) | -1.13 | |

| 1-Octylamine (C8) | -1.33 | |

| 1-Dodecylamine (C12) | -1.73 | |

| 1-Octadecylamine (C18) | -2.28 | |

| Note: Adsorption energy generally increases with alkyl chain length due to increased van der Waals contributions. |

Experimental Protocols

Protocol for Solution-Phase Self-Assembly

This protocol describes a general method for forming an alkylamine SAM on a metal substrate.

-

Substrate Preparation:

-

Obtain a clean metal substrate (e.g., gold-coated silicon wafer).

-

Clean the substrate surface rigorously. A common method for gold is cleaning with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED.

-

Rinse the substrate thoroughly with deionized water and then with a high-purity solvent like 200-proof ethanol.

-

Dry the substrate under a stream of inert gas (e.g., dry nitrogen).

-

-

Solution Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 mM) in a high-purity solvent (e.g., ethanol or toluene).

-

For amine-terminated molecules, the pH of the solution can be adjusted to ~12 by adding a compound like NH₄Cl to ensure the amine group is in its neutral, binding-competent state.

-

-

Immersion and Assembly:

-

Immerse the cleaned, dry substrate into the this compound solution in a clean, sealable container.

-

To minimize oxidation and contamination, reduce the headspace in the container and backfill with an inert gas like nitrogen before sealing.

-

Allow the self-assembly to proceed for an extended period, typically 24-48 hours, to achieve a well-ordered, densely packed monolayer.

-

-

Post-Assembly Rinsing and Drying:

-

Remove the substrate from the solution using clean tweezers.

-

Rinse the surface thoroughly with fresh solvent to remove any physisorbed (non-bonded) molecules.

-

For robust monolayers, a brief sonication (1-3 minutes) in fresh solvent can be performed to remove loosely bound molecules.

-

Dry the substrate again under a stream of dry nitrogen.

-

Store the prepared SAM-coated substrate in a clean, dry environment (e.g., a desiccator backfilled with nitrogen).

-

Characterization Protocol: X-Ray Photoelectron Spectroscopy (XPS)

XPS is used to confirm the elemental composition and chemical state of the monolayer.

-

Sample Introduction: Mount the SAM-coated substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition:

-

Use a monochromatic X-ray source (e.g., Al Kα).

-

Acquire a survey spectrum to identify all elements present on the surface (e.g., Au or Cu from the substrate, C and N from the this compound, and any contaminants like O).

-

Acquire high-resolution spectra for the key elemental regions: C 1s, N 1s, and the primary substrate peaks (e.g., Au 4f or Cu 2p).

-

-

Data Analysis:

-

Analyze the binding energy of the N 1s peak to confirm the chemical state of the amine headgroup and its interaction with the metal surface.

-

Analyze the C 1s peak to confirm the presence of the alkyl chains.

-

Use the attenuation of the substrate signal (e.g., Au 4f) to calculate the thickness of the organic monolayer.

-

Angle-resolved XPS (ARXPS) can be used to perform non-destructive depth profiling and determine the orientation of the molecules.

-

Characterization Protocol: Scanning Tunneling Microscopy (STM)

STM provides real-space images of the monolayer at the atomic or molecular scale, revealing its packing and order.

-

Sample and Tip Preparation:

-

Mount the SAM-coated substrate on an STM sample puck.

-

Use an electrochemically etched Tungsten (W) or Platinum-Iridium (Pt/Ir) tip.

-

-

Imaging:

-

Place the sample in the STM head (can be operated in UHV, ambient conditions, or at a solid-liquid interface).

-

Approach the tip to the surface until a stable tunneling current is achieved.

-

Image the surface in constant-current mode. Typical tunneling parameters are a bias voltage between -1.0 V and +1.0 V and a tunneling current between 20 pA and 200 pA.

-

-

Data Analysis:

-

Analyze the STM images to determine the lattice parameters of the molecular arrangement.

-

Identify the unit cell and measure intermolecular distances.

-

Observe the presence and nature of any surface defects, domain boundaries, or phase separations.

-

Visualizations of Processes and Pathways

Diagram 1: Experimental Workflow for SAM Preparation and Analysis

Caption: Workflow for the preparation and characterization of self-assembled monolayers.

Diagram 2: Logical Pathway of Self-Assembly

Caption: Key stages in the formation of a this compound SAM on a metal surface.

Diagram 3: Influence of Key Parameters on Final SAM Structure

Caption: Influence of experimental parameters on the final structure of the SAM.

References

- 1. Self-assembled monolayer structures of hexadecylamine on Cu surfaces: density-functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Controlling chemical self-assembly by solvent-dependent dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective solvent conditions influence sequence development and supramolecular assembly in step-growth copolymerization - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Didecylamine Safety and Handling in a Research Lab

For Researchers, Scientists, and Drug Development Professionals

Didecylamine, a symmetrical secondary amine, is a versatile compound utilized in various research and industrial applications. Its utility, however, is matched by its significant hazardous properties, necessitating a comprehensive understanding of its safety and handling requirements. This guide provides an in-depth overview of the essential safety protocols, hazard information, and emergency procedures for the use of this compound in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 1120-49-6 | [1] |

| Molecular Formula | C20H43N | [1] |

| Molecular Weight | 297.56 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 38-40 °C (lit.) | |

| Boiling Point | 179-180 °C at 2 mm Hg (lit.) | |

| Flash Point | >113 °C (>230 °F) - closed cup | |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and hexanes | |

| Stability | Stable under recommended storage conditions. Combustible. | |

| InChI Key | GMTCPFCMAHMEMT-UHFFFAOYSA-N |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Sub-category 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion

-

Health Hazard

-

Environment

-

Exclamation Mark

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

| PPE Category | Specification | Purpose |

| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn in situations with a high risk of splashing. | To protect eyes from splashes and corrosive mists. Goggles must be worn under the face shield. |

| Skin/Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat or gown. Closed-toe shoes. | To prevent skin contact, which can cause severe burns. |

| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced. All respirator use must be in accordance with a comprehensive respiratory protection program. | To protect against inhalation of harmful vapors or aerosols. |

Caption: PPE Donning Sequence for Handling this compound.

Caption: PPE Doffing Sequence after Handling this compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Use non-sparking tools to prevent ignition.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep in a locked storage area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

-

Segregate from foodstuffs.

Experimental Protocols

While specific experimental protocols are proprietary to individual research endeavors, the general use of this compound as a reagent or building block in organic synthesis involves its dissolution in an appropriate solvent within a reaction vessel. Due to its physical form as a solid at room temperature, it may be gently heated to facilitate dissolution or added directly to the reaction mixture. All manipulations should be carried out in a chemical fume hood with the appropriate PPE.

A general workflow for using this compound in a laboratory experiment is as follows:

Caption: General Experimental Workflow Involving this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get emergency medical help immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get emergency medical help immediately. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately. |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard and ensure safety.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including chemical-impermeable gloves and a respirator. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it is very toxic to aquatic life.

-

Methods for Cleaning Up: Collect spillage. Use spark-proof tools and explosion-proof equipment. Adsorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

Caption: this compound Spill Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: No specific data is available on hazardous combustion products, but they may include carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment. Waste should be handled by a licensed professional waste disposal service.

Toxicological Information

While comprehensive human toxicological data is limited, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage. There is currently no established occupational exposure limit (e.g., PEL, TLV) for this compound. Therefore, all necessary precautions should be taken to minimize any potential exposure.

This guide is intended to provide a comprehensive overview of the safe handling of this compound in a research laboratory. It is imperative that all personnel handling this chemical are thoroughly familiar with its hazards and the procedures outlined in the Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize safety and adhere to established laboratory protocols.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Didecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of didecylamine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous long-chain aliphatic amines and standard thermal analysis methodologies to offer a robust framework for its evaluation. The guide covers anticipated decomposition pathways, detailed experimental protocols for thermal analysis, and expected data presentation.

Introduction to this compound and its Thermal Stability

This compound ([CH₃(CH₂)₉]₂NH), a secondary aliphatic amine, finds applications in various fields, including as a corrosion inhibitor, a flotation agent, and in the synthesis of quaternary ammonium compounds used as phase transfer catalysts and biocides. Its thermal stability is a critical parameter for ensuring safe handling, storage, and application, particularly at elevated temperatures. Understanding its decomposition behavior is essential for predicting product shelf-life, identifying potential degradation products, and preventing hazardous situations.

Thermal decomposition involves the breakdown of a molecule into smaller, simpler components through the input of heat. For long-chain amines like this compound, this process can be complex, involving multiple reaction pathways that are influenced by factors such as temperature, heating rate, and the presence of an oxidizing or inert atmosphere.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during thermal analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₃N | [1][2] |

| Molecular Weight | 297.56 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 38-40 °C | |

| Boiling Point | 179-180 °C at 2 mmHg | |

| Flash Point | 113 °C (closed cup) |

Thermal Decomposition Pathways

-

Dealkylation: This involves the cleavage of the carbon-nitrogen bond. This can lead to the formation of a primary amine and an alkene, or an alkane and an imine.

-

Pyrolysis: At higher temperatures, the long alkyl chains can undergo fragmentation, leading to the formation of a complex mixture of smaller hydrocarbons (alkanes and alkenes) and various nitrogen-containing compounds.

Under an oxidizing atmosphere (e.g., air), the decomposition is more complex and can lead to the formation of oxides of nitrogen (NOx) and carbon (CO, CO₂), in addition to other oxidized organic fragments.

Below is a generalized diagram illustrating the plausible thermal decomposition pathways for this compound in an inert atmosphere.

Caption: Generalized thermal decomposition pathways of this compound.

Quantitative Thermal Analysis Data

Specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not widely reported in peer-reviewed literature. However, based on the behavior of similar long-chain amines, a general profile can be anticipated. The following tables summarize the expected thermal events and the kind of data that would be generated from such analyses.

Table 2: Expected TGA Data for this compound in an Inert Atmosphere

| Parameter | Expected Value/Range | Description |

| Onset of Decomposition (T_onset) | 200 - 300 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | 250 - 350 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (%) | > 95% | The total percentage of mass lost during the analysis, corresponding to the volatilization of the molecule and its decomposition products. |

| Residue at 600 °C (%) | < 5% | The remaining mass at the end of the analysis in an inert atmosphere. |

Table 3: Expected DSC Data for this compound in an Inert Atmosphere

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |

| Melting | ~38 °C | ~40 °C | Endothermic | Corresponds to the solid-to-liquid phase transition. |

| Boiling/Vaporization | >180 °C (at reduced pressure) | - | Endothermic | Significant endotherm related to vaporization, which may overlap with decomposition at atmospheric pressure. |

| Decomposition | 200 - 300 °C | - | Exo- or Endothermic | Can be either exothermic or endothermic depending on the specific bond cleavages and secondary reactions. |

Experimental Protocols

To obtain precise data for this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A separate experiment in an air or oxygen atmosphere can be performed to assess oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline is observed. The first derivative of the TGA curve (DTG) should be plotted to identify the temperatures of maximum decomposition rates.

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to contain any volatiles produced before decomposition.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C) at a controlled heating rate of 10 °C/min.

-

Data Analysis: The DSC thermogram will show heat flow as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (often associated with decomposition) should be integrated to determine the enthalpy of the transition. The onset temperature and the peak maximum of these transitions provide critical information about the thermal stability.

Below is a diagram illustrating a typical experimental workflow for the thermal analysis of a compound like this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

While specific, publicly available experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be established through the study of analogous long-chain secondary amines and the application of standard thermal analysis techniques. This compound is expected to be stable at ambient temperatures, with thermal decomposition likely initiating in the range of 200-300 °C. The primary decomposition mechanisms are anticipated to be dealkylation and pyrolysis, yielding a variety of smaller amines, alkanes, and alkenes. For drug development and other applications where thermal stability is paramount, it is strongly recommended that specific TGA and DSC analyses, following the protocols outlined in this guide, be performed to obtain precise quantitative data.

References

Spectroscopic Profile of Didecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of pure didecylamine. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Introduction